molecular formula C7H11BN2O3 B578662 (5-Amino-6-ethoxypyridin-3-yl)boronic acid CAS No. 1309982-25-9

(5-Amino-6-ethoxypyridin-3-yl)boronic acid

Cat. No.: B578662
CAS No.: 1309982-25-9
M. Wt: 181.986
InChI Key: XVFQCTDBDVMTIZ-UHFFFAOYSA-N
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Description

(5-Amino-6-ethoxypyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with an amino group and an ethoxy group. The presence of the boronic acid moiety makes it a valuable reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-6-ethoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-6-ethoxypyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Tetrahydrofuran, dimethylformamide, and other polar aprotic solvents are commonly used.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of (5-Amino-6-ethoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    (4-Aminophenyl)boronic Acid: Another boronic acid with an amino group, used in biological applications.

    (2-Ethoxyphenyl)boronic Acid: A boronic acid with an ethoxy group, used in organic synthesis.

Uniqueness

(5-Amino-6-ethoxypyridin-3-yl)boronic acid is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in various chemical reactions. The presence of both amino and ethoxy groups on the pyridine ring allows for additional functionalization and modification, making it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

(5-amino-6-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFQCTDBDVMTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694440
Record name (5-Amino-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-25-9
Record name (5-Amino-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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